4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide
Description
The compound 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide features a sulfonohydrazide core (C₆H₅SO₂NHNH₂) substituted with a methyl group at the para position of the benzene ring. The hydrazine moiety is conjugated to a tetrahydrobenzofuran-ylidene group, forming a planar hydrazone linkage (C=N) in the (4Z) configuration. This structure is analogous to sulfonohydrazide derivatives reported in recent literature, which are often explored for their biological activity, crystallographic properties, and synthetic versatility .
Properties
IUPAC Name |
N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)21(18,19)17-16-14-3-2-4-15-13(14)9-10-20-15/h5-10,17H,2-4H2,1H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHKSKGOOKEXJN-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCCC3=C2C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide typically involves the condensation of 6,7-dihydro-5H-1-benzofuran-4-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the imine group can produce amines.
Scientific Research Applications
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved conductivity or stability
Mechanism of Action
The mechanism of action of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Sulfonohydrazide Core
Key structural analogs differ in the substituents on the benzene ring and the attached heterocyclic moiety. Below is a comparative analysis:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 8e , fluoro , chloro ) increase the electrophilicity of the sulfonohydrazide core compared to the methyl group in the target compound. This may enhance reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- Steric and Solubility Differences: The methyl group in the target compound likely improves lipophilicity, whereas polar substituents (e.g., hydroxyl in 8e ) enhance aqueous solubility.
- Thiophene-containing analogs (e.g., ) may exhibit distinct electronic properties due to sulfur's polarizability.
Spectroscopic Characterization:
- IR Spectroscopy:
- NMR Data:
- Tetrahydrobenzofuran protons in the target compound and analogs resonate δ 1.5–3.0 ppm (CH₂ groups), while aromatic protons appear δ 6.5–8.0 ppm.
Biological Activity
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzene sulfonyl chloride and appropriate aldehydes or ketones. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
Research indicates that derivatives of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene] exhibit significant antibacterial properties. For instance:
- Compound PV1 demonstrated notable activity against various bacterial strains with minimum inhibitory concentrations (MIC) in the range of 32 to 128 µg/mL.
- Compound PV2 showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound was evaluated against several fungal strains:
- The compound exhibited antifungal activity with MIC values ranging from 16 to 64 µg/mL against Candida species.
- A structure–activity relationship (SAR) study suggested that modifications in the benzofuran moiety significantly influence antifungal efficacy .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects were assessed using various in vivo models. The results indicated:
- A significant reduction in paw edema in rat models when treated with the compound.
- The analgesic effect was evaluated using the hot plate test, where treated animals showed increased latency times compared to controls .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Schiff Bases Derived from Benzene Sulfonyl Chloride : These compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed promising results against resistant bacterial strains .
- Hydrazone Derivatives : A study on hydrazones indicated their potential as inhibitors of monoamine oxidases (MAOs), which are critical for neurotransmitter regulation. The most potent inhibitors identified had IC50 values in the low micromolar range .
Data Summary
The following table summarizes key biological activities associated with derivatives of this compound:
| Activity | MIC/IC50 Value | Tested Strain/Model |
|---|---|---|
| Antibacterial | 32 - 128 µg/mL | Various bacterial strains |
| Antifungal | 16 - 64 µg/mL | Candida species |
| Anti-inflammatory | Significant reduction | Rat paw edema model |
| Analgesic | Increased latency | Hot plate test |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis involving condensation of 4-methylbenzenesulfonohydrazide with a (4Z)-tetrahydrobenzofuran-4-ylidene precursor is typical. Purification via recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is critical. Confirm purity using elemental analysis (C, H, N) and HPLC (>95% purity threshold). For structural validation, employ -NMR (400 MHz, DMSO-d6) to resolve hydrazone proton signals (δ 10.2–11.5 ppm) and -NMR to identify carbonyl and aromatic carbons .
Q. How can hydrogen bonding and crystal packing influence the stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential to analyze intermolecular interactions. For example, the sulfonohydrazide group forms N–H···O hydrogen bonds (2.8–3.2 Å) with adjacent molecules, stabilizing the lattice. Computational tools like Gaussian09 with B3LYP/6-31G(d) can predict hydrogen bond energies and lattice parameters, which correlate with experimental SCXRD data .
Q. What spectroscopic techniques are most reliable for confirming the Z-configuration of the tetrahydrobenzofuran-ylidene moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are definitive. Irradiation of the hydrazone proton (δ ~11 ppm) should enhance signals for spatially proximate protons on the tetrahydrobenzofuran ring. Complementary IR spectroscopy (C=N stretch at 1590–1630 cm) and UV-Vis (π→π* transitions at 280–320 nm) provide additional validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical reaction mechanisms for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model reaction pathways, including transition states and activation energies. For example, discrepancies in hydrazone formation kinetics can be addressed by comparing computed Gibbs free energy profiles with experimental Arrhenius plots. Software like COMSOL Multiphysics integrates quantum chemical data with kinetic simulations to reconcile contradictions .
Q. What experimental design strategies minimize solvent effects on the compound’s reactivity in catalytic systems?
- Methodological Answer : Use a factorial design approach (2 design) to test solvents (e.g., DMSO, THF, acetonitrile) and temperatures. Response Surface Methodology (RSM) optimizes reaction yield and selectivity. For instance, polar aprotic solvents like DMSO enhance nucleophilic attack on the sulfonohydrazide group, while THF stabilizes intermediates via Lewis acid interactions .
Q. How do electronic properties of the tetrahydrobenzofuran ring affect the compound’s biological activity?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity with biological targets. For example, a narrow HOMO-LUMO gap (<4 eV) correlates with enhanced binding to enzyme active sites. Validate via in vitro assays (e.g., enzyme inhibition IC) and correlate with computed Mulliken charges on key atoms .
Q. What strategies address discrepancies between in-silico ADMET predictions and in-vivo pharmacokinetic data?
- Methodological Answer : Use consensus modeling with tools like SwissADME and ADMETLab to predict absorption/distribution. Discrepancies in logP (experimental vs. predicted) may arise from unaccounted hydrogen bonding. Validate via in-vivo studies (rodent models) with LC-MS/MS quantification of plasma concentrations. Adjust computational parameters (e.g., solvation models) iteratively .
Key Notes
- Avoid trial-and-error synthesis: Integrate computational reaction path searches (e.g., GRRM17) to predict intermediates and byproducts .
- For advanced studies, combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Address contradictory bioactivity data by cross-referencing in-silico docking (AutoDock Vina) with SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
